Methyl 2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoate
CAS No.:
Cat. No.: VC20489330
Molecular Formula: C21H23NO4S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO4S |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoate |
| Standard InChI | InChI=1S/C21H23NO4S/c1-21(2,27)18(19(23)25-3)22-20(24)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18,27H,12H2,1-3H3,(H,22,24) |
| Standard InChI Key | DTJMXLBLDPYRKY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Introduction
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoate is a complex organic compound featuring a fluorenyl group, a methoxycarbonyl moiety, and a thiol group. This compound is of significant interest in pharmaceutical and chemical research due to its unique structural components, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoate typically involves several steps, including the formation of the fluorenyl group and the incorporation of the thiol and methoxycarbonyl moieties. Each step requires careful control of reaction conditions to ensure high yields and purity.
Biological Activities
This compound exhibits various biological activities primarily due to its structural components. The fluorenyl group enhances lipophilicity, which can improve bioavailability. The thiol group may provide antioxidant properties, making it suitable for further investigation in therapeutic contexts.
Potential Applications
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoate has potential applications in:
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Cancer Research: Due to its antioxidant properties and ability to interact with biological macromolecules.
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Drug Delivery Systems: Its lipophilic nature may enhance the delivery of drugs across biological barriers.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate | 1270300-64-5 | Hydroxyphenyl substituent |
| (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-6-methylindol-3-yl)propanoic acid | 2757182-12-8 | Indole derivative |
| (S)-2-(9H-Fluoren-9-Ylmethoxycarbonylamino)-3-(3-chlorophenyl)propanoic acid | 1446478-28-9 | Chlorophenyl substituent |
Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-mercapto-3-methylbutanoate stands out due to its unique combination of a thiol group and a fluorenyl moiety, which may enhance its biological activity compared to similar compounds lacking these features.
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